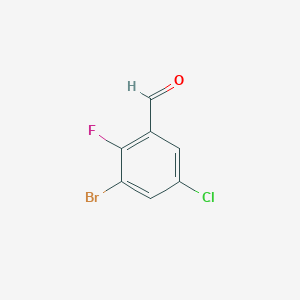

3-Bromo-5-chloro-2-fluorobenzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-bromo-5-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDFJQCDJMWXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde: A Guide to Key Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct halogen atoms, offers multiple points for diversification, making it a valuable intermediate in drug discovery and materials science. This technical guide provides an in-depth exploration of the primary synthetic routes to this target molecule. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the strategic considerations behind each pathway, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Polysubstituted Benzaldehydes

The precise arrangement of substituents on an aromatic ring is a cornerstone of modern chemical synthesis. Halogenated benzaldehydes, in particular, are versatile precursors due to the diverse reactivity of the aldehyde and the carbon-halogen bonds. The title compound, this compound, is of particular interest. The aldehyde group is a gateway to a vast array of chemical transformations, while the fluorine, chlorine, and bromine atoms can be selectively manipulated in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity. This guide focuses on scientifically robust and practical methods for its preparation.

Strategic Approach 1: Ortho-Directed Metalation and Formylation

One of the most elegant and regioselective methods for introducing a formyl group onto a substituted aromatic ring is through directed ortho-lithiation. This strategy leverages the ability of certain substituents to direct a strong base to deprotonate the adjacent (ortho) position, creating a stabilized organolithium intermediate that can then be trapped by an electrophile.

Mechanistic Rationale

In the case of the precursor 1-bromo-3-chloro-5-fluorobenzene[1][2], the fluorine atom is a potent ortho-directing group for lithiation.[3] Despite being highly electronegative, fluorine's non-bonding electron pairs can coordinate with the lithium cation of the organolithium base (e.g., n-butyllithium), lowering the activation energy for proton abstraction at the C2 position. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or a combination of n-BuLi with a ligand like TMEDA (tetramethylethylenediamine) is crucial for efficient and selective deprotonation.

Once the aryllithium species is formed in situ, it is quenched with an appropriate formylating agent. N,N-Dimethylformamide (DMF) is the most common and effective electrophile for this purpose. The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired this compound.

Visualizing the Workflow: Ortho-Lithiation Pathway

Caption: Workflow for ortho-lithiation and formylation.

Detailed Experimental Protocol

Materials: 1-Bromo-3-chloro-5-fluorobenzene, Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Ammonium chloride (NH₄Cl), Diethyl ether, Magnesium sulfate (MgSO₄).

Procedure:

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF (2.0 M based on starting material) and freshly distilled diisopropylamine (1.2 equivalents). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Lithiation: Add a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Monitor reaction progress by TLC or GC-MS of quenched aliquots if desired.

-

Formylation: Slowly add anhydrous DMF (1.5 equivalents) to the reaction mixture at -78 °C. The solution may change color. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 2 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure aldehyde.

Trustworthiness & Causality: Why This Protocol Works

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources like water. Rigorous exclusion of moisture is mandatory for success.

-

Low Temperature (-78 °C): The aryllithium intermediate is thermally unstable. Maintaining a low temperature prevents decomposition and potential side reactions, such as halogen-metal exchange, particularly with the bromine atom.[4]

-

Order of Addition: Adding the aryl halide to the pre-formed LDA solution ensures the base is in excess, promoting rapid and complete deprotonation.

-

Quenching: The use of a mild acid like saturated NH₄Cl neutralizes any remaining base and facilitates the hydrolysis of the tetrahedral intermediate to the aldehyde without causing degradation.

Strategic Approach 2: Electrophilic Aromatic Substitution

An alternative and often industrially scalable approach is to begin with a benzaldehyde derivative and introduce the final halogen via electrophilic aromatic substitution (EAS). The success of this strategy hinges on the directing effects of the substituents already present on the ring to achieve the desired regioselectivity.

Mechanistic Rationale

For this target, a logical precursor is 5-chloro-2-fluorobenzaldehyde . In this molecule, the fluorine atom is an ortho, para-director, and the chlorine and aldehyde groups are meta-directors. The aldehyde group is strongly deactivating, while the halogens are deactivating but ortho, para-directing.

-

The fluorine at C2 directs an incoming electrophile (e.g., Br⁺) to its ortho (C3) and para (C5) positions.

-

The chlorine at C5 directs to its ortho positions (C4, C6).

-

The aldehyde at C1 directs to its meta positions (C3, C5).

The C3 position is strongly activated by the fluorine atom and is the convergent point for the directing effects of both the fluorine and the aldehyde. This makes the C3 position the most nucleophilic and therefore the most likely site for bromination. N-Bromosuccinimide (NBS) in a polar aprotic solvent or bromine with a Lewis acid catalyst can be used as the electrophilic bromine source.[5][6]

Visualizing the Workflow: Electrophilic Bromination Pathway

Caption: Workflow for electrophilic bromination of a precursor.

Detailed Experimental Protocol

Materials: 5-Chloro-2-fluorobenzaldehyde, N-Bromosuccinimide (NBS), Sulfuric acid (concentrated), Dichloromethane (DCM).

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-fluorobenzaldehyde (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add concentrated sulfuric acid (2.0 equivalents) to act as a solvent and catalyst.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Carefully pour the reaction mixture over crushed ice. Transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Strategic Approach 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[7] It involves the use of a Vilsmeier reagent, typically generated in situ from DMF and phosphoryl chloride (POCl₃).[8][9]

Mechanistic Rationale & Feasibility

The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[10][11] Therefore, this reaction is most effective on aromatic rings that are activated by electron-donating groups. The starting material, 1-bromo-3-chloro-5-fluorobenzene, contains three deactivating halogen substituents. This significantly reduces the nucleophilicity of the aromatic ring, making the Vilsmeier-Haack reaction challenging and likely to require harsh conditions (e.g., high temperatures) and result in lower yields compared to the ortho-lithiation route.

Despite this, it is a valid pathway to consider, especially in an industrial setting where the cost and handling of organolithium reagents may be a concern. The reaction would proceed via electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt during workup to furnish the aldehyde. The regioselectivity would again be directed by the fluorine atom to the C2 position.

Comparative Data Summary

| Synthesis Route | Key Reagents | Typical Conditions | Yield (%) | Purity (%) | Key Advantages | Key Challenges |

| Ortho-Lithiation | n-BuLi or LDA, DMF | -78 °C, Anhydrous | 60-80 | >98 | High regioselectivity, clean reaction | Requires cryogenic temps, strictly anhydrous |

| Electrophilic Bromination | NBS, H₂SO₄ | 0 °C to RT | 75-90 | >97 | Scalable, uses common reagents | Potential for regioisomeric impurities |

| Vilsmeier-Haack | POCl₃, DMF | 80-100 °C | 30-50 | >95 | Avoids organometallics | Low yield due to deactivated ring, harsh conditions |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways.

-

Ortho-directed metalation offers the most precise and elegant solution, providing excellent regiocontrol, albeit with stringent requirements for anhydrous and cryogenic conditions.

-

Electrophilic bromination of a 5-chloro-2-fluorobenzaldehyde precursor represents a robust and high-yielding alternative that is well-suited for larger scale production.

-

The Vilsmeier-Haack reaction , while mechanistically plausible, is hampered by the electronically-deficient nature of the substrate, leading to lower efficiency.

The choice of the optimal route will depend on the specific requirements of the researcher, including scale, available equipment, cost of materials, and tolerance for process optimization. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this valuable chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 4. ias.ac.in [ias.ac.in]

- 5. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 6. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | Benchchem [benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. youtube.com [youtube.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Spectroscopic Characterization of 3-Bromo-5-chloro-2-fluorobenzaldehyde: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-chloro-2-fluorobenzaldehyde (CAS No. 1269440-82-5), a key intermediate in pharmaceutical synthesis, notably in the production of encorafenib.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights for its structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₃BrClFO, is a polysubstituted aromatic aldehyde.[3] The precise arrangement of its electron-withdrawing halogen substituents (bromine, chlorine, and fluorine) and the aldehyde group dictates its reactivity and makes its unambiguous characterization essential. Spectroscopic techniques provide a powerful toolkit for confirming the identity, purity, and structure of this molecule. This guide will delve into the expected spectral features and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4]

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial. CDCl₃ is recommended for its ability to produce sharp peaks for halogenated benzaldehyde derivatives.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the NMR spectrometer.[4]

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.[4]

-

Set the appropriate acquisition parameters, including a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]

Diagram: NMR Workflow

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aldehyde proton and the two aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.5 - 8.0 | Multiplet | 2H | Aromatic protons |

Interpretation:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the adjacent electron-withdrawing carbonyl group and is expected to appear as a sharp singlet around δ 10.0 ppm.[5]

-

Aromatic Protons: The two aromatic protons will be influenced by the three halogen substituents and the aldehyde group, leading to complex splitting patterns in the aromatic region (δ 7.5–8.0 ppm).[5] The exact chemical shifts and coupling constants will depend on the combined electronic and steric effects of the substituents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 190 - 195 | Carbonyl carbon (C=O) |

| 127 - 135 | Aromatic carbons |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the aldehyde is significantly deshielded and will appear at a characteristic downfield shift of around δ 190-195 ppm.[6]

-

Aromatic Carbons: The six aromatic carbons will resonate in the range of δ 127-135 ppm.[6] Due to the lack of symmetry, six distinct signals are expected. The carbons directly attached to the halogens will show characteristic splitting patterns in a proton-coupled ¹³C NMR spectrum due to C-F and C-H coupling.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atom.

| Predicted Chemical Shift (δ, ppm) | Reference |

| -100 to -140 | CFCl₃ |

Interpretation:

-

The chemical shift of the fluorine atom will be influenced by the other substituents on the aromatic ring. For fluoroaromatic compounds, the chemical shifts typically appear in the range of -100 to -140 ppm relative to CFCl₃.[7][8] The signal will likely be a multiplet due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy.

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the aldehyde and the substituted aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2850 - 2700 | Aldehydic C-H stretch | Medium |

| 1710 - 1685 | C=O stretch (conjugated) | Strong |

| 1600 - 1450 | C=C aromatic stretch | Medium to Strong |

| 1210 - 1160 | C-C stretch (aromatic-aldehyde) | Medium |

| Below 1100 | C-Br, C-Cl, C-F stretches | Medium to Strong |

Interpretation:

-

Aldehydic C-H Stretch: A characteristic pair of medium intensity peaks is expected between 2850 and 2700 cm⁻¹, which is a key diagnostic feature for aldehydes.[9][10]

-

Carbonyl Stretch: A strong absorption between 1710 and 1685 cm⁻¹ is indicative of a conjugated aromatic aldehyde.[11][12]

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

-

Carbon-Halogen Stretches: The C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region below 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate a mass spectrum.

Diagram: Mass Spectrometry Fragmentation Logic

Caption: Predicted fragmentation pathways for this compound.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and several fragment ions.

| Predicted m/z | Assignment | Notes |

| 236/238/240 | [M]⁺˙ | Molecular ion with characteristic isotopic pattern for Br and Cl. |

| 235/237/239 | [M-H]⁺ | Loss of the aldehyde hydrogen. |

| 207/209/211 | [M-CHO]⁺ | Loss of the formyl group. |

| 157/159 | [M-Br]⁺ | Loss of a bromine radical. |

| 201/203 | [M-Cl]⁺ | Loss of a chlorine radical. |

Interpretation:

-

Molecular Ion: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern is a definitive indicator of the presence of these halogens.

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form the [M-H]⁺ ion and the loss of the formyl group (CHO) to give the [M-CHO]⁺ ion.[13][14] Cleavage of the carbon-halogen bonds will also lead to significant fragment ions corresponding to the loss of Br and Cl radicals.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While publicly available experimental spectra are scarce, a thorough understanding of the principles of NMR, IR, and MS, combined with data from analogous compounds, allows for a confident prediction and interpretation of its spectral data. This guide provides the foundational knowledge and protocols for researchers to successfully identify and characterize this important pharmaceutical intermediate.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1269440-82-5 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzaldehyde: Reactivity, Stability, and Synthetic Applications

Introduction

3-Bromo-5-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique arrangement of three distinct halogen atoms (fluorine, chlorine, and bromine) alongside a reactive aldehyde functional group imparts a specific and versatile reactivity profile. The electron-withdrawing nature of these substituents significantly influences the chemistry of both the aromatic ring and the carbonyl group, making it a valuable building block for targeted molecular design.[2][3] This guide provides an in-depth analysis of the compound's reactivity, stability, and core synthetic methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are foundational to its handling and application in synthesis. The molecule's geometry is characterized by a near-planar benzene ring, with slight distortions arising from the steric and electronic effects of the halogen substituents.[2]

| Property | Value | Source(s) |

| CAS Number | 1269440-82-5 | [2][4][5] |

| Molecular Formula | C₇H₃BrClFO | [2][6] |

| Molecular Weight | 237.45 g/mol | [2][6] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 120-122°C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, THF) | [2][3] |

| Purity | Commercially available at ≥95% purity | [4] |

Bond Lengths (Typical for related structures):

Core Reactivity Profile

The reactivity of this compound is dominated by two primary centers: the aldehyde functional group and the halogenated aromatic ring. The strong electron-withdrawing effects of the fluorine, chlorine, bromine, and aldehyde groups create a highly electron-deficient system, which dictates its chemical behavior.[7]

Reactions at the Aldehyde Group

The carbonyl carbon of the aldehyde is highly electrophilic, making it a prime target for nucleophilic attack.[2][3]

-

Nucleophilic Addition : This is a characteristic reaction of the aldehyde group. It readily reacts with organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) reagents to form secondary alcohols.[3] It also undergoes condensation reactions with amines to form Schiff bases (imines).[2]

-

Reduction : The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-bromo-5-chloro-2-fluorobenzyl alcohol. This transformation is a common step in multi-step syntheses where the alcohol is a required intermediate.[7]

-

Oxidation : Conversely, the aldehyde moiety can be oxidized to yield 3-bromo-5-chloro-2-fluorobenzoic acid, another valuable synthetic intermediate.[7]

Caption: Reactivity pathways of the aldehyde group.

Reactions Involving the Aromatic Ring

The halogen atoms, particularly the bromine at position 3, provide a handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions.

-

Cross-Coupling Reactions : The C-Br bond is the most susceptible to metal-catalyzed cross-coupling. The Suzuki-Miyaura coupling, which uses palladium catalysts to react the aryl bromide with an organoboron compound, is a highly effective method to introduce new aryl or heteroaryl groups at the bromine position.[2][3] This is a cornerstone of its utility in building complex molecular scaffolds.

-

Electrophilic Aromatic Substitution : The benzene ring is significantly deactivated by the cumulative electron-withdrawing effects of all four substituents.[7] This makes further electrophilic substitution challenging. However, the existing halogens act as ortho-, para-directors, though the deactivating effect is dominant.[2]

-

Directed Ortho-Metalation (DoM) : In some synthetic routes, highly selective lithiation can be achieved using strong bases like LDA at low temperatures, followed by formylation, to construct the molecule itself from a halogenated benzene precursor.[2]

Experimental Protocol: Grignard Nucleophilic Addition

This protocol describes a representative nucleophilic addition reaction, demonstrating the high electrophilicity of the aldehyde.

Objective: To synthesize 1-(3-bromo-5-chloro-2-fluorophenyl)ethanol.

Methodology:

-

Preparation: In a dry, nitrogen-purged reaction flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Slowly add methylmagnesium bromide (1.25 eq, 3M solution in diethyl ether) dropwise to the cooled solution while stirring.[3] The addition should be controlled to maintain the low temperature.

-

Reaction: Stir the resulting mixture at -78°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes.[3]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3]

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified using column chromatography.

Stability and Handling

Proper storage and handling are critical to maintaining the integrity of this compound.

-

Chemical Stability : The compound is generally stable under recommended storage conditions (cool, dry, and dark).[8] However, like many aldehydes, it may be sensitive to air and light over long periods.

-

Storage Conditions : For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases, as they can induce unwanted reactions.[8][10]

-

Hazard Profile : The compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[4][11] It causes skin and serious eye irritation and may cause respiratory irritation.[8][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling.[8][10] All work should be conducted in a well-ventilated fume hood.[8][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1269440-82-5 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1269440-82-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Benzaldehyde, 3-broMo-5-chloro-2-fluoro- | 1269440-82-5 [chemicalbook.com]

- 6. 3-Bromo-2-chloro-5-fluorobenzaldehyde | 1807017-49-7 | HXC01749 [biosynth.com]

- 7. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | Benchchem [benchchem.com]

- 8. aksci.com [aksci.com]

- 9. 3-Bromo-2-chloro-5-fluorobenzaldehyde | 1807017-49-7 [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Starting Materials for Novel Heterocyclic Compounds

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of all pharmaceuticals containing at least one heterocyclic ring.[1][2] The strategic selection of appropriate starting materials is paramount in the synthesis of novel heterocyclic structures, directly influencing reaction feasibility, efficiency, and the ultimate diversity of the compounds generated. This guide provides an in-depth exploration of key starting materials for the synthesis of novel heterocyclic compounds, with a focus on their reactivity, the mechanistic rationale behind their use, and practical, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and accelerate the discovery of new therapeutic agents.

Introduction: The Central Role of Heterocycles in Drug Discovery

Heterocyclic scaffolds are ubiquitous in nature and are fundamental building blocks in the design of new drugs.[1] Their unique electronic and conformational properties, conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur, enable them to engage in specific interactions with biological targets.[2] The journey to a novel, biologically active heterocycle invariably begins with the judicious choice of a starting material. This decision dictates the synthetic strategy, the complexity of the reaction cascade, and the potential for structural diversification. This guide will delve into the utility of versatile and readily available starting materials, providing both the foundational knowledge and practical insights necessary for the synthesis of diverse heterocyclic libraries.

The Power of Dicarbonyls: Versatile Precursors for a Multitude of Heterocycles

Among the most powerful and versatile starting materials in the synthetic organic chemist's arsenal are 1,3- and 1,4-dicarbonyl compounds.[3][4] Their inherent electrophilicity at the carbonyl carbons and the acidity of the intervening methylene protons provide multiple reactive sites, making them ideal precursors for a wide array of condensation and cyclization reactions.

β-Ketoesters and 1,3-Diketones: Gateways to Pyridines, Pyrimidines, and More

β-Ketoesters and 1,3-diketones are exceptionally valuable synthons in heterocyclic chemistry.[5] Their ability to exist in keto-enol tautomeric forms allows them to act as both nucleophiles and electrophiles, a duality that is elegantly exploited in numerous named reactions.

A cornerstone of heterocyclic synthesis, the Hantzsch pyridine synthesis is a multi-component reaction that efficiently constructs the pyridine ring, a core scaffold in many pharmaceuticals.[6][7][8] This reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source.[7][9]

Causality in Experimental Choices: The selection of a β-ketoester like ethyl acetoacetate is strategic due to the activating effect of the ester group on the adjacent methylene protons, facilitating enolate formation under mild conditions. The aldehyde component directly translates to the substituent at the 4-position of the resulting dihydropyridine, offering a straightforward point of diversification.[6] The initial product is a 1,4-dihydropyridine, which is often subsequently oxidized to the aromatic pyridine to achieve greater stability.[7][8]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2 equivalents), benzaldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. Collect the solid by filtration and wash with cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol to yield the pure 1,4-dihydropyridine.

-

Oxidation (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent such as nitric acid or ceric ammonium nitrate.[9]

Logical Relationship: Hantzsch Pyridine Synthesis Mechanism

Caption: Mechanistic flow of the Hantzsch pyridine synthesis.

The Biginelli reaction is another powerful multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including use as calcium channel blockers.[10] This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[10][11]

Trustworthiness of the Protocol: The Biginelli reaction is known for its operational simplicity and often proceeds with high yields.[12] The reaction mechanism is well-established, typically proceeding through an N-acyliminium ion intermediate formed from the aldehyde and urea, which is then attacked by the enol of the β-ketoester.[11][12] Subsequent cyclization and dehydration afford the final product.[11]

Quantitative Data: Comparison of Catalysts for the Biginelli Reaction

| Catalyst | Reaction Time (hours) | Yield (%) | Reference |

| HCl | 18 | 75 | [Traditional] |

| Yb(OTf)₃ | 2 | 92 | [12] |

| InCl₃ | 0.5 | 95 | [12] |

| LiClO₄ | 3 | 94 | [12] |

| Microwave (solvent-free) | 0.25 | 91 | [12] |

1,4-Dicarbonyl Compounds: The Foundation of the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental and straightforward method for the preparation of five-membered heterocycles such as furans, pyrroles, and thiophenes, starting from 1,4-dicarbonyl compounds.[13][14][15] The choice of the reagent that provides the heteroatom dictates the nature of the resulting heterocycle.

Expertise and Experience: The success of the Paal-Knorr synthesis often hinges on the reaction conditions. For the synthesis of furans, acidic conditions are typically employed to facilitate the dehydration of the bis-hemiacetal intermediate.[13][16] For pyrrole synthesis, the reaction is carried out with ammonia or a primary amine, often under neutral or weakly acidic conditions.[14][16] Thiophene synthesis requires a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent.[13][14]

Experimental Workflow: Paal-Knorr Synthesis

Caption: Decision workflow for the Paal-Knorr synthesis.

Expanding the Toolkit: Other Key Starting Materials

While dicarbonyl compounds are workhorses in heterocyclic synthesis, a diverse array of other starting materials enables access to a broader range of novel scaffolds.

α-Halo Ketones and Aldehydes in the Feist-Benary Furan Synthesis

The Feist-Benary furan synthesis utilizes the reaction of a β-ketoester with an α-halo ketone or aldehyde in the presence of a base.[17] This method provides access to furans with a C-3 ester functionality. The mechanism involves an initial aldol-type condensation or direct alkylation, followed by cyclization and dehydration.[17]

Alkynyl Aldehydes: Precursors for a Variety of Heterocycles

Alkynyl aldehydes are versatile starting materials for the synthesis of a wide range of N-, O-, and S-containing heterocycles.[18][19] Their reactivity allows for cyclization reactions with various nucleophiles to construct five- and six-membered rings, including pyrazoles, pyrroles, and pyrans.[18]

Modern and Sustainable Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.[20] This includes the use of green solvents, microwave irradiation, and ultrasonication to accelerate reactions and improve yields.[7][20] Multicomponent reactions, such as the Hantzsch and Biginelli reactions, are inherently atom-economical and are increasingly being adapted to greener conditions.[20][21][22]

Conclusion

The synthesis of novel heterocyclic compounds is a dynamic and ever-evolving field, with the strategic selection of starting materials at its core. This guide has provided a comprehensive overview of some of the most important and versatile precursors, including β-ketoesters, 1,3- and 1,4-dicarbonyl compounds, and others. By understanding the underlying reactivity and mechanistic principles of these starting materials, and by leveraging both classic and modern synthetic protocols, researchers can effectively design and execute synthetic campaigns to generate diverse libraries of novel heterocyclic compounds for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. journalwjarr.com [journalwjarr.com]

- 3. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 4. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Biginelli Reaction [organic-chemistry.org]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. ijirset.com [ijirset.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. uwindsor.ca [uwindsor.ca]

- 18. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]

- 20. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]

- 21. pharmtech.com [pharmtech.com]

- 22. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms, particularly fluorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 3-bromo-5-chloro-2-fluorobenzaldehyde, a versatile and highly functionalized building block for the synthesis of novel bioactive molecules. We will explore its synthesis, key derivatization reactions, and the potential applications of its derivatives in drug discovery, with a focus on anticancer and antimicrobial activities. This document is intended to serve as a practical resource for researchers in organic and medicinal chemistry, providing detailed protocols, mechanistic insights, and a framework for the rational design of new chemical entities based on this polyhalogenated aromatic core.

Introduction: The Significance of Polyhalogenated Benzaldehydes in Medicinal Chemistry

Polyhalogenated aromatic compounds are privileged structures in drug discovery. The introduction of multiple halogen atoms onto a benzene ring can profoundly influence a molecule's physicochemical and pharmacological properties. Specifically, the combination of bromine, chlorine, and fluorine on a benzaldehyde scaffold offers a unique set of characteristics:

-

Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through the formation of favorable interactions with protein targets, and modulate pKa and lipophilicity.[1]

-

Chlorine and Bromine: These larger halogens can also contribute to binding affinity through halogen bonding and hydrophobic interactions. They also serve as versatile synthetic handles for further functionalization via cross-coupling reactions.

-

The Aldehyde Group: This functional group is a gateway to a vast array of chemical transformations, allowing for the construction of diverse molecular architectures such as Schiff bases, chalcones, and various heterocyclic systems.

This compound, with its distinct substitution pattern, presents a unique platform for the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde group, influencing its reactivity in various synthetic transformations.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through the electrophilic bromination of a suitable precursor. A logical and efficient starting material is 4-chloro-2-fluorobenzaldehyde. The directing effects of the existing substituents guide the regioselective introduction of the bromine atom.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be synthesized from 4-chloro-2-fluorobenzaldehyde via electrophilic bromination.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

Reaction: Bromination of 4-chloro-2-fluorobenzaldehyde

Materials:

-

4-Chloro-2-fluorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount).

-

Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

-

Sulfuric Acid: The strong acid acts as a catalyst to activate the brominating agent and enhance the electrophilicity of the aromatic ring.

-

Dichloromethane (DCM): DCM is a common solvent for electrophilic aromatic substitution reactions as it is relatively inert and effectively dissolves the reactants.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

Key Derivatization Reactions and Analogs

The aldehyde functionality of this compound is a versatile handle for the synthesis of a wide range of derivatives. Here, we focus on two important classes: Schiff bases and chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine. They are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3]

General Protocol for Schiff Base Synthesis:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add a primary amine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

Caption: General workflow for the synthesis of Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are associated with various pharmacological activities, including anticancer and antimicrobial effects.[4][5] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.

General Protocol for Chalcone Synthesis:

-

In a flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).

Caption: General workflow for the synthesis of chalcone derivatives.

Potential Applications in Drug Discovery

While specific biological data for derivatives of this compound are limited in publicly available literature, the broader class of halogenated benzaldehyde derivatives has shown significant promise in various therapeutic areas.

Anticancer Activity

Numerous studies have reported the anticancer activity of Schiff bases and chalcones derived from halogenated benzaldehydes. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Derivative Class | Cell Line | Reported Activity (IC50) | Reference |

| Schiff Base | HeLa, MCF-7 | Micromolar range | [6] |

| Chalcone | A549, HCT116 | Varies with substitution | [7] |

| Benzimidazole | HepG2, A549 | 15.58 µM (HepG2), 15.80 µM (A549) | [8] |

Antimicrobial Activity

The antimicrobial potential of Schiff bases and chalcones is well-documented. The presence of halogen atoms can enhance the lipophilicity of the compounds, facilitating their transport across microbial cell membranes.

| Derivative Class | Microorganism | Reported Activity (MIC) | Reference |

| Fluorinated Chalcones | S. aureus (MRSA) | 25-50 µg/mL | [1] |

| Schiff Bases | E. coli, S. aureus | Varies with substitution | [9] |

Characterization Techniques

The structural elucidation and purity assessment of this compound and its derivatives are crucial for reproducible research. The following techniques are essential for their characterization.

| Technique | Expected Observations |

| ¹H NMR | The aldehyde proton will appear as a singlet in the downfield region (δ 9.5-10.5 ppm). Aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atom. |

| ¹³C NMR | The carbonyl carbon of the aldehyde will resonate at around δ 185-195 ppm. The aromatic carbons will show distinct signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms. |

| FT-IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde will be observed around 1700 cm⁻¹. C-H stretching of the aldehyde will be seen around 2820 and 2720 cm⁻¹. |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide array of potentially bioactive molecules. Its unique polyhalogenated structure provides a foundation for creating derivatives with enhanced pharmacological properties. The synthetic routes to key derivatives such as Schiff bases and chalcones are well-established and offer a high degree of flexibility for introducing molecular diversity. While further research is needed to fully elucidate the biological activities of specific derivatives of this core scaffold, the existing data on analogous compounds strongly suggest their potential as anticancer and antimicrobial agents. This guide provides a solid foundation for researchers to explore the rich chemistry of this compound and to design novel compounds with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. rltsc.edu.in [rltsc.edu.in]

- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strona domeny infona.pl [infona.pl]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Building Block in Modern Medicinal Chemistry: An In-depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzaldehyde

Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds

In the intricate landscape of modern drug discovery, the selection of starting materials and key intermediates is a critical determinant of success. Among the vast arsenal of chemical building blocks available to medicinal chemists, polysubstituted aromatic scaffolds hold a place of particular prominence. Their rigid frameworks and the diverse chemical space that can be explored through the modification of their substituents make them ideal starting points for the synthesis of novel therapeutic agents. This guide focuses on a particularly versatile and strategically important building block: 3-Bromo-5-chloro-2-fluorobenzaldehyde .

The unique arrangement of its three halogen substituents—bromine, chlorine, and fluorine—on the benzaldehyde core imparts a distinct set of physicochemical and reactive properties. These properties, which will be explored in detail throughout this guide, make it an invaluable tool for the synthesis of complex molecular architectures with a wide range of biological activities. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde group, making it a reactive handle for a multitude of chemical transformations.[1] Furthermore, the differential reactivity of the bromo and chloro substituents in metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization of the aromatic ring.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, reactivity, and, most importantly, the potential applications of this compound in medicinal chemistry. We will delve into specific examples of its use in the development of kinase inhibitors and explore its potential in the synthesis of novel antimicrobial agents. Through detailed protocols, structure-activity relationship (SAR) analyses, and a thorough examination of its chemical versatility, this guide aims to equip the reader with the knowledge and insights necessary to effectively leverage this powerful building block in their own drug discovery endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in a synthetic workflow. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClFO | [1] |

| Molecular Weight | 237.45 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not reported | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. | [1] |

| CAS Number | 1269440-82-5 | [1] |

The unique substitution pattern of this compound gives rise to several key structural attributes that are central to its utility in medicinal chemistry:

-

Electron-Deficient Aromatic Ring: The cumulative electron-withdrawing effects of the three halogen substituents and the aldehyde group render the aromatic ring electron-deficient. This influences its reactivity in both nucleophilic and electrophilic aromatic substitution reactions.

-

Activated Aldehyde Group: The electron-withdrawing nature of the substituents enhances the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. This facilitates a wide range of condensation and addition reactions.

-

Orthogonal Reactivity of Halogens: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization of the aromatic ring, a powerful strategy for building molecular complexity.

Synthesis of this compound: A Detailed Protocol

Reaction Scheme:

Caption: Figure 1: Synthetic route to this compound.

Experimental Protocol:

Materials:

-

4-Chloro-2-fluorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (1.1 eq) in dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the bromine, chlorine, and fluorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Potential Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a versatile starting material for the synthesis of a wide array of biologically active molecules. Its unique substitution pattern has been strategically employed in the design of potent and selective inhibitors of various therapeutic targets.

Kinase Inhibitors: Targeting EGFR in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and the development of small molecule inhibitors of this receptor has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer.[5] The 4-anilinoquinazoline scaffold is a common feature of many EGFR inhibitors, and this compound can serve as a key precursor for the synthesis of the substituted aniline portion of these molecules.

The presence of multiple halogen substituents on the aniline ring can significantly impact the binding affinity and pharmacokinetic properties of the final inhibitor. The fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the bromo and chloro groups can be used to modulate lipophilicity and explore specific interactions within the ATP-binding pocket of the kinase.

Illustrative Synthetic Workflow:

Caption: Figure 2: General workflow for EGFR inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights:

The SAR of halogenated anilinoquinazoline EGFR inhibitors is a well-studied area. Key insights include:

-

Position of Halogens: The specific placement of halogen substituents on the aniline ring can dramatically influence inhibitory activity. The 3-bromo and 5-chloro substitution pattern in our core molecule is of particular interest for exploring interactions in the hydrophobic back pocket of the EGFR kinase domain.

-

Size and Electronegativity: The size and electronegativity of the halogen atoms play a crucial role in determining the strength of interactions with amino acid residues in the active site. The combination of fluorine, chlorine, and bromine offers a unique palette for fine-tuning these interactions.

-

Modulation of Physicochemical Properties: The halogen substituents can be used to modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for the development of a successful drug candidate.

Antimicrobial Agents: A Scaffold for Novel Antibacterials and Antifungals

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Halogenated aromatic compounds have a long history of use as antimicrobial agents, and their derivatives continue to be a promising area of research.

This compound can serve as a versatile scaffold for the synthesis of a variety of heterocyclic compounds and Schiff bases, many of which have demonstrated potent antimicrobial activity. The aldehyde functionality can be readily condensed with a wide range of amines, hydrazines, and other nucleophiles to generate a diverse library of compounds for screening.

Example of Derivative Synthesis: Schiff Base Formation

Caption: Figure 3: Synthesis of Schiff base derivatives.

While specific Minimum Inhibitory Concentration (MIC) values for derivatives of this compound are not extensively reported, related halogenated benzaldehyde derivatives have shown significant antimicrobial activity. For instance, Schiff bases derived from brominated and chlorinated salicylaldehydes have been reported to exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10]

Potential Mechanisms of Antimicrobial Action:

The antimicrobial activity of derivatives of this compound is likely to be multifactorial and may involve:

-

Membrane Disruption: The lipophilic nature of the halogenated aromatic ring can facilitate the insertion of the molecule into the bacterial cell membrane, leading to disruption of membrane integrity and leakage of cellular contents.

-

Enzyme Inhibition: The electrophilic nature of the scaffold and its derivatives may allow for covalent or non-covalent interactions with key bacterial enzymes, leading to inhibition of essential metabolic pathways.

-

Inhibition of Biofilm Formation: Many antimicrobial agents also exhibit activity against bacterial biofilms, which are a major contributor to chronic infections and antibiotic resistance.

Synthetic Versatility: A Hub for Molecular Diversity

Beyond its applications in the synthesis of kinase inhibitors and antimicrobial agents, the rich and varied reactivity of this compound makes it a valuable starting point for the synthesis of a wide range of other complex molecules and heterocyclic systems.

1. Cross-Coupling Reactions:

As previously mentioned, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization of the aromatic ring. The more reactive C-Br bond can be targeted in Suzuki, Stille, or Heck coupling reactions, leaving the C-Cl bond intact for subsequent transformations. This provides a powerful tool for the convergent synthesis of complex molecules.

2. Multicomponent Reactions:

The aldehyde functionality of this compound makes it an ideal substrate for a variety of multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions in which three or more reactants combine to form a single product, rapidly generating molecular complexity. Examples of MCRs in which this building block could be employed include the Ugi, Passerini, and Biginelli reactions.

3. Synthesis of Heterocyclic Scaffolds:

The aldehyde group can be readily transformed into a wide range of other functional groups, which can then be used to construct a variety of heterocyclic rings. For example, condensation with hydrazines can lead to the formation of pyrazoles or pyridazinones, while reaction with β-ketoesters in the presence of a nitrogen source can yield dihydropyridines. These heterocyclic scaffolds are prevalent in many classes of therapeutic agents.

Conclusion: A Building Block of Strategic Importance

This compound is a powerful and versatile building block that offers medicinal chemists a wealth of opportunities for the synthesis of novel and biologically active molecules. Its unique combination of a reactive aldehyde handle and a differentially functionalized aromatic ring provides a flexible platform for the construction of complex molecular architectures.

The potential applications of this compound in the development of kinase inhibitors and antimicrobial agents are particularly promising, and the insights into its structure-activity relationships provide a solid foundation for the rational design of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the strategic use of well-designed and versatile building blocks like this compound will be more critical than ever. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers in the field and inspire the continued exploration of the vast chemical space that can be accessed from this remarkable starting material.

References

- 1. This compound | 1269440-82-5 | Benchchem [benchchem.com]

- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Literature review of 3-Bromo-5-chloro-2-fluorobenzaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key halogenated aromatic building block in medicinal chemistry and drug development. Given the electron-deficient nature of the polysubstituted benzene core, this guide focuses on the most chemically sound and efficient method: directed ortho-metalation. We will explore the mechanistic underpinnings of this choice, provide a detailed, field-proven experimental protocol, and present the necessary data for successful synthesis and characterization. This document is intended for researchers, synthetic chemists, and process development professionals who require a robust and well-understood pathway to this valuable intermediate.

Strategic Analysis of Synthesis: Directed ortho-Metalation as the Method of Choice

The synthesis of this compound presents a classic challenge in regioselectivity. The starting material, 1-bromo-3-chloro-5-fluorobenzene, is heavily substituted with electron-withdrawing halogen atoms. This deactivation makes conventional electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Friedel-Crafts formylation, kinetically unfavorable as they require electron-rich aromatic systems to proceed under mild conditions.

Therefore, a more robust strategy is required. Directed ortho-metalation (DoM) is the premier choice for the functionalization of such electron-poor arenes. This strategy leverages the ability of a substituent on the ring—the "directed metalation group" (DMG)—to coordinate with a strong organolithium base and direct deprotonation to the adjacent ortho position.

In the case of 1-bromo-3-chloro-5-fluorobenzene, the fluorine atom serves as a potent DMG. The high electronegativity of fluorine allows it to coordinate effectively with the lithium cation of the base, lowering the activation energy for the deprotonation of the C-H bond at the C2 position. This approach offers exceptional regiocontrol, which is paramount in complex molecule synthesis. The resulting aryllithium intermediate is a powerful nucleophile that can then react with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Reaction Mechanism: The Causality Behind the Protocol

The synthesis proceeds via a two-stage mechanism: ortho-lithiation followed by formylation. Understanding this pathway is critical for troubleshooting and optimization.

-

Formation of the Aryllithium Intermediate : The process begins with the deprotonation of the C-H bond at the C2 position of 1-bromo-3-chloro-5-fluorobenzene. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal for this purpose, as it is highly basic yet less prone to nucleophilic addition. The reaction is conducted at extremely low temperatures (-78 °C) to prevent side reactions, such as halogen-lithium exchange or decomposition of the organolithium intermediates. The fluorine atom directs the LDA to deprotonate the adjacent proton, forming a stabilized aryllithium species.

-

Nucleophilic Attack and Formylation : The generated aryllithium is a potent nucleophile. Upon the addition of N,N-dimethylformamide (DMF), it attacks the electrophilic carbonyl carbon of DMF. This results in the formation of a tetrahedral intermediate.

-

Hydrolysis to the Aldehyde : This intermediate is stable at low temperatures. During the aqueous workup, it is hydrolyzed to yield the final product, this compound, along with dimethylamine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with each step logically following from the established mechanism. Strict adherence to anhydrous and anaerobic conditions is critical for success.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | 209.44 | 10.0 | 1.0 | 2.09 g |

| Diisopropylamine | 108-18-9 | 101.19 | 12.0 | 1.2 | 1.68 mL |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 11.0 | 1.1 | 4.40 mL |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 15.0 | 1.5 | 1.11 mL |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | ~50 mL |

| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | - | - | ~20 mL |

| Diethyl ether | 60-29-7 | 74.12 | - | - | As needed |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | As needed |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | - | - | For chromatography |

| Hexanes/Ethyl Acetate | - | - | - | - | For chromatography |

Step-by-Step Procedure

Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using oven-dried glassware and syringe techniques.

-

Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (30 mL) and diisopropylamine (1.68 mL, 12.0 mmol).

-

Base Preparation (LDA): Cool the flask to -10 °C using an ice-salt bath. Slowly add n-butyllithium (4.40 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting colorless solution at -10 °C for 30 minutes to pre-form the Lithium Diisopropylamide (LDA).

-

Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate vial, dissolve 1-bromo-3-chloro-5-fluorobenzene (2.09 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cold LDA solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Lithiation: Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may result in a slight color change.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.11 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C. Stir at this temperature for an additional 1 hour.

-

Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) dropwise at -78 °C. The temperature will rise but should be kept below 0 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with diethyl ether (50 mL). Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield this compound as a white to pale yellow solid.

Visualization of the Core Mechanism

The following diagram illustrates the key steps in the directed ortho-metalation and formylation sequence.

// Nodes with chemical structures as labels

Start [label=< 1-Bromo-3-chloro-5-fluorobenzene>];

Li_Intermediate [label=<

1-Bromo-3-chloro-5-fluorobenzene>];

Li_Intermediate [label=< Aryllithium Intermediate>];

Tetra_Intermediate [label=<

Aryllithium Intermediate>];

Tetra_Intermediate [label=< Tetrahedral Adduct>];

Product [label=<

Tetrahedral Adduct>];

Product [label=< This compound>];

This compound>];

// Invisible nodes for edge labels node [shape=plaintext]; label1 [label="LDA, THF\n-78 °C"]; label2 [label="DMF\n-78 °C"]; label3 [label="H₃O⁺ Workup"];

// Edges Start -> label1 [arrowhead=none]; label1 -> Li_Intermediate; Li_Intermediate -> label2 [arrowhead=none]; label2 -> Tetra_Intermediate; Tetra_Intermediate -> label3 [arrowhead=none]; label3 -> Product; } DOT Caption: Mechanism of ortho-lithiation and formylation.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)

Expected Results and Characterization

-

Yield: Based on analogous ortho-lithiation and formylation reactions of halogenated arenes, a yield in the range of 60-80% can be reasonably expected.

-

Appearance: A white to pale yellow crystalline solid.

-

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ ~10.3 (s, 1H, -CHO), ~7.8-7.9 (m, 2H, Ar-H). The aldehyde proton will appear as a sharp singlet significantly downfield. The two aromatic protons will appear as multiplets, showing coupling to each other and to the fluorine atom.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~185-190 (d, -CHO), ~160 (d, J ≈ 250 Hz, C-F), and other aromatic signals between 115-140 ppm. The carbon of the aldehyde will show a characteristic downfield shift. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.

-

¹⁹F NMR (CDCl₃, 376 MHz): A single resonance is expected in the typical range for an aryl fluoride.

-

IR (ATR): ν ~1700 cm⁻¹ (strong, C=O stretch of aldehyde), ~3050-3100 cm⁻¹ (C-H aromatic stretch).

-

An In-depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzaldehyde for Advanced Research